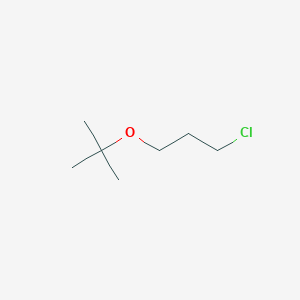

1-(Tert-butoxy)-3-chloropropane

Description

1-(Tert-butoxy)-3-chloropropane is a chlorinated ether compound with the molecular formula C₇H₁₅ClO. It consists of a propane backbone substituted with a tert-butoxy group (-O-C(CH₃)₃) at position 1 and a chlorine atom at position 2. This structure imparts unique physicochemical properties, such as moderate polarity due to the ether linkage and volatility influenced by the bulky tert-butyl group. It is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical industries, where steric hindrance and controlled reactivity are critical .

Properties

CAS No. |

1190-17-6 |

|---|---|

Molecular Formula |

C7H15ClO |

Molecular Weight |

150.64 g/mol |

IUPAC Name |

2-(3-chloropropoxy)-2-methylpropane |

InChI |

InChI=1S/C7H15ClO/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3 |

InChI Key |

WHVMPBIIYDTYRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(tert-butoxy)-3-chloropropane with structurally or functionally related compounds, focusing on reactivity, applications, and toxicity.

Structural Analogs with Chlorinated Alkyl Chains

- 1,2,3-Trichloropropane (CAS 96-18-4): Structure: Contains three chlorine atoms on the propane chain. Reactivity: Highly reactive due to multiple Cl substituents, enabling nucleophilic substitution reactions. However, it lacks the tert-butoxy group, reducing steric protection compared to the target compound. Applications: Used as a solvent and intermediate in pesticides.

- Reactivity: Enhanced ring strain increases reactivity in cycloaddition reactions, unlike the linear propane chain of the target compound. Applications: Used in specialty chemical synthesis.

Ether-Containing Compounds

1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol (CAS 136917-95-8) :

Methyl tert-butyl ether (MTBE) :

Boc-Protected Compounds

- (3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 1808807-76-2) :

Research Findings and Data Gaps

- Synthetic Utility : The tert-butoxy group in this compound provides steric shielding, making it advantageous in reactions requiring selective substitution at the chlorine site.

- Environmental Impact : Unlike MTBE, which is persistent in groundwater, the environmental fate of this compound remains understudied.

- Safety Profile: No acute toxicity data are available, contrasting with 1,2,3-trichloropropane’s well-documented hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.